Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester
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Overview
Description
Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester is a chemical compound with the molecular formula C9H11N3O2S. This compound is known for its unique structure, which includes a pyrimidinylamino group and a thioxomethyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-aminopyrimidine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester undergoes various chemical reactions, including:
Substitution: The amino group in the pyrimidinyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(2-pyridinylamino)thioxomethyl]-, ethyl ester
- Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, methyl ester
- Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, propyl ester
Uniqueness
Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-(pyrimidin-2-ylcarbamothioyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-2-14-8(13)12-7(15)11-6-9-4-3-5-10-6/h3-5H,2H2,1H3,(H2,9,10,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJECLDLDVXHLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398629 |
Source
|
Record name | Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54350-26-4 |
Source
|
Record name | Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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